molecular formula C11H17NO2 B15312484 (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Cat. No.: B15312484
M. Wt: 195.26 g/mol
InChI Key: VINGCSGMSKZRIG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a chiral amine featuring a phenyl ring substituted with ethoxy (OCH₂CH₃) and methoxy (OCH₃) groups at the 4- and 3-positions, respectively. The stereogenic center at the ethylamine moiety confers enantioselective properties, making it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1S)-1-(4-ethoxy-3-methoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO2/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8H,4,12H2,1-3H3/t8-/m0/s1

InChI Key

VINGCSGMSKZRIG-QMMMGPOBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@H](C)N)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)OC

Origin of Product

United States

Preparation Methods

Condensation with (S)-α-Methylbenzylamine

The most widely reported method involves condensing 4-ethoxy-3-methoxyacetophenone with (S)-α-methylbenzylamine in the presence of p-toluenesulfonic acid. This forms a Schiff base intermediate, (S)-[1-(4-ethoxy-3-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine, which is subsequently reduced.

Reaction Conditions :

  • Solvent : Toluene
  • Catalyst : p-Toluenesulfonic acid (5 wt%)
  • Temperature : Reflux (110–120°C)
  • Time : 10–12 hours (azeotropic water removal via Dean-Stark trap)

This step achieves quantitative conversion, with the intermediate directly used in subsequent reductions.

Catalytic Hydrogenation

The Schiff base undergoes hydrogenolysis using palladium on carbon (Pd/C) under mild conditions:

Parameter Value
Catalyst Loading 10% Pd/C (4–5 wt%)
Solvent Ethyl acetate
Pressure 1–3 atm H₂
Temperature 35–40°C
Time 10–12 hours

Post-hydrogenation, the diastereomeric amine is treated with p-toluenesulfonic acid to yield a crystalline salt, facilitating purification.

Final Reduction to Target Amine

The diastereomerically pure salt is subjected to a second hydrogenation to cleave the benzyl group:

Parameter Value
Catalyst Loading 10% Pd/C (5–7 wt%)
Solvent Methanol
Temperature 50–55°C
Time 12–15 hours

This step delivers (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride with 99.5% ee and >98% yield.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Racemic 1-(4-ethoxy-3-methoxyphenyl)ethan-1-amine is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted.

Parameter Value
Acyl Donor Vinyl acetate
Solvent tert-Butyl methyl ether
Temperature 25–30°C
ee (S) 99%
Conversion 50% (theoretical maximum)

Diastereomeric Salt Formation

Alternative resolutions employ dibenzoyl-D-tartaric acid to form sparingly soluble salts with the (S)-enantiomer. Recrystallization from ethanol/water mixtures enhances ee to >99%.

Asymmetric Hydrogenation of Imines

Chiral Rhodium Catalysts

Enantioselective hydrogenation of the ketimine precursor using Rh-(S)-BINAP complexes achieves 90–95% ee. Optimization of substituents on the BINAP ligand improves stereoselectivity.

Parameter Value
Catalyst Rh-(S)-BINAP
Pressure 50–100 psi H₂
Solvent Tetrahydrofuran
Temperature 25°C

Ruthenium-Based Systems

Ru-(R)-DM-SEGPHOS catalysts hydrogenate α,β-unsaturated imines with 92–94% ee. Elevated pressures (200 psi) and methanol as solvent enhance reaction rates.

Comparison of Methodologies

Method ee (%) Yield (%) Scalability Cost Efficiency
Chiral Auxiliary 99.5 98 High Moderate
Enzymatic Resolution 99 45–50 Medium Low
Asymmetric Hydrogenation 95 85 Low High

The chiral auxiliary route is preferred for industrial-scale production due to its robustness and high yield, despite moderate reagent costs. Enzymatic methods, while eco-friendly, suffer from lower yields and higher enzyme costs.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3369 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=C aromatic), 1246 cm⁻¹ (C-O ether).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J=7.0 Hz, 3H, CH₂CH₃), 3.78 (s, 3H, OCH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 4.25 (q, J=6.5 Hz, 1H, CHNH₂).

Chiral HPLC

  • Column : Chiralpak AD-H (250 × 4.6 mm)
  • Mobile Phase : Hexane/ethanol (90:10) + 0.1% diethylamine
  • Retention Time : (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min.

Industrial-Scale Considerations

Solvent Recovery

Toluene and methanol are recycled via distillation, reducing waste and costs. Ethyl acetate is recovered at >95% purity.

Hazard Mitigation

  • Avoided Reagents : n-BuLi, BH₃-THF, and diphenylphosphorylazide due to flammability and toxicity.
  • Temperature Control : Reactions conducted at 35–55°C prevent exothermic runaway.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in determining the compound’s binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Findings :

  • Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Enhance solubility and stabilize intermediates in coupling reactions .
  • Halogen Substituents (e.g., Cl, Br) : Influence intermolecular interactions (e.g., X-X distances in perovskites) and electronic properties .
  • Bulkier Groups (e.g., Naphthyl) : Improve enantioselectivity in catalysis but may reduce reaction yields .

Stereochemical Comparisons

Compound Name Configuration Enantiomeric Excess (ee) Application References
This compound S >98% High-precision drug intermediates
(R)-1-Phenylethan-1-amine R Not quantified Organocatalyst for α-amination
(S)-NEA and (S)-PEA S Not quantified Enantioselective phase transport

Key Findings :

  • The S-configuration in this compound is critical for binding to human relaxin family peptide receptors (e.g., RXFP4) .
  • Enantiomers like (R)-PEA and (S)-PEA exhibit divergent transport efficiencies in membrane-based applications due to chiral recognition .

Key Findings :

  • Asymmetric Catalysis : Essential for achieving high enantiopurity in drug precursors .
  • Lithium-Halogen Exchange : Widely used for introducing aryl groups but requires low temperatures (-78°C) .

Q & A

Q. What are the established synthetic routes for (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine, and how is enantiomeric purity ensured?

The synthesis typically involves reductive amination of 4-ethoxy-3-methoxyacetophenone using chiral catalysts or resolving agents to achieve the (S)-enantiomer. For example, chiral resolution via diastereomeric salt formation or chiral HPLC is employed to isolate the enantiomerically pure compound . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and validating purity using polarimetry or chiral chromatography .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms the substitution pattern on the phenyl ring and the ethanamine chain .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography (using SHELX programs) resolves the absolute configuration, particularly for chiral centers .

Q. Which pharmacophores in this compound are critical for its biological activity?

The methoxy and ethoxy groups on the phenyl ring enhance lipophilicity and receptor binding, while the primary amine facilitates interactions with biological targets (e.g., neurotransmitter transporters or enzymes). Comparative studies with analogs lacking these groups show reduced activity, highlighting their importance .

Q. What biological targets or pathways are associated with this compound in preliminary studies?

Structural analogs of this compound have shown affinity for serotonergic and dopaminergic receptors , suggesting potential applications in neurological disorders. Target identification often involves radioligand binding assays and in vitro functional screens (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological data for this compound?

Contradictions may arise from differences in enantiomeric purity , assay conditions, or cell models. To address this:

  • Reproduce studies using enantiomerically pure samples (validated by chiral HPLC) .
  • Standardize assay protocols (e.g., buffer pH, incubation time) across labs.
  • Perform dose-response curves and statistical meta-analyses to identify outliers .

Q. What strategies optimize the synthetic yield of the (S)-enantiomer without compromising purity?

  • Use asymmetric catalysis (e.g., chiral transition-metal complexes) to enhance enantioselectivity during reductive amination .
  • Screen protic vs. aprotic solvents to influence reaction kinetics.
  • Apply Design of Experiments (DoE) to identify optimal parameters (temperature, catalyst loading) .

Q. How does the stereochemistry of the amine group influence receptor binding and selectivity?

The (S)-enantiomer often exhibits higher affinity due to steric complementarity with chiral binding pockets. Comparative studies using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) quantify enantiomer-specific binding kinetics. For example, the (S)-form may show a 10-fold lower Kd than the (R)-form at serotonin receptors .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with HPLC-MS identify degradation products .
  • Circular dichroism (CD) monitors conformational changes in buffered solutions.
  • Accelerated stability testing (40°C/75% RH) predicts shelf-life for in vivo studies .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Molecular dynamics (MD) simulations predict metabolic stability by analyzing interactions with cytochrome P450 enzymes.
  • QSAR models correlate structural modifications (e.g., substituent electronegativity) with bioavailability parameters (logP, t₁/₂) .

Q. What experimental approaches confirm synergistic effects when combined with other therapeutic agents?

  • Isobologram analysis quantifies synergy in in vitro cytotoxicity or receptor activation assays.
  • Transcriptomic profiling (RNA-seq) identifies pathways modulated by combination therapy.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling optimizes dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.